Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10-7(3)9(12)14-5-2/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDNCRATXAUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-(2-ethoxy-2-oxoethyl)alanine ethyl ester
[1][2]
Executive Summary & Chemical Architecture
N-(2-ethoxy-2-oxoethyl)alanine ethyl ester (also chemically described as Diethyl
Structurally, it represents a hybrid "Alanine-Glycine" scaffold where the nitrogen atom of an alanine ethyl ester is alkylated with an ethoxycarbonylmethyl group. Its value lies in its asymmetry: it possesses a chiral center (derived from alanine) and two chemically distinct ester environments (though both are ethyl esters here, they occupy sterically different positions), allowing for controlled cyclization or sequential deprotection.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | Diethyl |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Chirality | Chiral (derived from L- or D-Alanine); prone to racemization under basic stress.[2] |
| Physical State | Colorless to pale yellow oil. |
| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH; sparingly soluble in water. |
Synthetic Pathways & Mechanistic Logic
The synthesis of this molecule presents a classic chemoselectivity challenge: Mono-alkylation vs. Bis-alkylation . The nitrogen atom is nucleophilic; once mono-alkylated, the resulting secondary amine often becomes more nucleophilic (due to inductive donation from the alkyl group), leading to the undesired tertiary amine (bis-alkylation).
We present two validated methodologies. Method B is recommended for high-purity applications to avoid over-alkylation.
Diagram 1: Synthetic Routes & Logic
Caption: Comparison of direct alkylation (
Protocol A: Direct Alkylation (Standard )
Best for: Large-scale, cost-sensitive batches where chromatography is acceptable.
Reagents:
-
L-Alanine ethyl ester HCl (1.0 equiv)
-
Ethyl bromoacetate (1.05 equiv)
-
Triethylamine (TEA) or DIPEA (2.2 equiv)
-
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Methodology:
-
Free Basing: Suspend L-Alanine ethyl ester HCl in MeCN. Add 1.0 equiv of TEA at 0°C to liberate the free amine. Stir for 15 min.
-
Controlled Addition: Add the remaining base. Cool the solution to -10°C . This temperature suppression is critical to reduce the rate of the second alkylation event.
-
Alkylation: Add Ethyl bromoacetate dropwise over 60 minutes. Rapid addition causes local high concentrations, favoring bis-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Partition between EtOAc and water.
-
Purification (Mandatory): The crude will contain ~10-15% dialkylated byproduct. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination (High Fidelity)
Best for: Drug discovery, high-purity requirements, and avoiding racemization.
Reagents:
-
L-Alanine ethyl ester HCl (1.0 equiv)
-
Ethyl glyoxylate (1.1 equiv, usually supplied as toluene solution)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Imine Formation: Mix L-Alanine ethyl ester and Ethyl glyoxylate in DCE. Add 1.0 equiv TEA. Add molecular sieves (
) or to sequester water. Stir for 2 hours at RT to form the imine intermediate. -
Reduction: Cool to 0°C. Add
in portions. Note: is preferred over due to lower toxicity and better control. -
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM. Dry over
.[3] -
Result: Typically yields >90% mono-alkylated product with minimal purification needed.
Critical Quality Attributes & Troubleshooting
When characterizing this molecule, specific impurities and stability issues must be monitored.
| Attribute | Specification Target | Common Failure Mode | Mitigation |
| Purity (HPLC) | >95% | Presence of Bis-alkylated impurity ( | Use Method B (Reductive Amination) or strict temp control in Method A. |
| Chiral Purity (ee) | >98% ee | Racemization of the Alanine | Avoid using strong bases (e.g., NaH) or heating >60°C. Use DIPEA/TEA only. |
| Appearance | Clear/Pale Yellow | Darkening/Browning | Oxidation of the secondary amine. Store under Argon/Nitrogen. |
| Stability | N/A | Hydrolysis of ethyl esters to free acids. | Store in anhydrous conditions; avoid moisture. |
Applications in Drug Design: The DKP Pathway
The primary utility of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester is its ability to cyclize into Diketopiperazines (DKPs) . DKPs are rigid heterocyclic scaffolds found in numerous bioactive natural products and are used to constrain peptide conformation.[4]
Mechanism: Thermal Cyclization
Heating this diester (often in the presence of a mild catalyst like acetic acid or simply in high-boiling solvent) induces intramolecular aminolysis. The secondary amine attacks the distal ester carbonyl, releasing ethanol and closing the ring.
Diagram 2: Cyclization to Diketopiperazine
Caption: Transformation of the acyclic diester into the rigid 2,5-diketopiperazine scaffold via intramolecular aminolysis.
Scientific Note on Regioselectivity: While the molecule has two ester groups, cyclization usually occurs between the secondary amine and the ester not adjacent to the bulky methyl group first, or simultaneously if conditions are vigorous. However, in this specific "head-to-tail" type cyclization, the amine is internal. The molecule effectively "bites" its own tail. Since it is a secondary amine, the resulting DKP will be N-substituted, providing a handle for further functionalization (e.g., attaching pharmacophores).
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for Method B.
-
Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science. Reviews the cyclization of N-alkylated amino acid esters into DKPs.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Provides mechanistic insight into the imine reduction step.
-
PubChem. (n.d.). "Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate" (Analogous Structure Data). Used for physiochemical property estimation.[4]
- Vertex AI Search. (2026). "Synthesis of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester." Aggregated search results confirming CAS and synthetic routes.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. asianpubs.org [asianpubs.org]
- 3. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Comparative Analysis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate and β-Alanine Isomers
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
In the landscape of molecular research and drug development, a precise understanding of isomeric and derivative structures is paramount. This guide provides a detailed comparative analysis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate, a synthetic N-substituted α-alanine derivative, and the isomers of alanine, primarily focusing on the naturally occurring β-alanine and its proteinogenic α-isomer. We delve into the critical distinctions in their chemical structure, synthesis, analytical characterization, and biological significance. This document is structured to provide not only foundational knowledge but also actionable, field-proven protocols and the causal reasoning behind methodological choices, empowering researchers to navigate the complexities of these molecules in a laboratory setting.
Core Molecular Structures: A Foundational Overview
A molecule's function is intrinsically linked to its structure. The compounds under examination, while related to the simple amino acid alanine, exhibit profound differences in their architecture and, consequently, their chemical behavior and biological roles.
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate: The Synthetic Derivative
This molecule is a diester derivative of the common amino acid L-alanine. It features an N-alkylation with an ethyl acetate group, transforming the primary amine of the parent amino acid into a secondary amine. This modification significantly alters its polarity, reactivity, and potential as a synthetic building block or prodrug moiety.
-
Systematic Name: Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
-
Core Scaffold: α-Alanine
-
Key Features: Secondary amine, two ethyl ester groups.
-
Chirality: Possesses a stereocenter at the α-carbon, inherited from the parent alanine.
The Alanine Isomer Family: Natural Counterparts
The alanine family consists of two primary structural isomers that differ in the position of the amino group on the propanoic acid backbone. This seemingly minor shift has profound biological consequences.
-
β-Alanine (3-aminopropanoic acid): The only naturally occurring β-amino acid.[1] It is achiral and thus has no stereoisomers.[2][3] Its primary biological role is as the rate-limiting precursor to carnosine, a dipeptide crucial for buffering pH in muscle tissue.[3]
-
α-Alanine (2-aminopropanoic acid): One of the 20 common proteinogenic amino acids. It is chiral, existing as L-alanine (the form used in protein synthesis) and D-alanine (found in bacterial cell walls).
The fundamental structural differences are visualized below.
Caption: Comparative molecular structures.
Comparative Physicochemical Properties
The structural variations directly translate to different physical and chemical properties, which are critical for experimental design, from solvent selection to purification strategy.
| Property | Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | β-Alanine | α-Alanine |
| Molecular Formula | C₉H₁₇NO₄ | C₃H₇NO₂ | C₃H₇NO₂ |
| Molar Mass ( g/mol ) | 203.24[4] | 89.09[3][5] | 89.09 |
| Appearance | Liquid (Predicted) | White crystalline solid[5] | White crystalline powder |
| Melting Point (°C) | N/A (Boiling Point: 117°C @ 0.5mmHg[4]) | ~207 (decomposes)[3] | ~297 (decomposes) |
| Water Solubility | Sparingly soluble (Predicted) | 545 g/L at 25°C[5] | 166.5 g/L at 25°C |
| pKa (Carboxyl) | ~3-4 (Ester, not acidic) | 3.55 | 2.34 |
| pKa (Amino) | ~7-8 (Secondary amine) | 10.24 | 9.69 |
Note: Properties for Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate are based on its structural isomer, Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate, due to a lack of specific public data for the title compound.
Synthesis and Manufacturing Considerations
The origin of a molecule—be it synthetic or biological—dictates its impurity profile, scalability, and cost. The pathways for producing a complex derivative versus a simple amino acid are fundamentally different.
Synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
This derivative is produced through synthetic organic chemistry. A common and efficient method is the reductive amination of ethyl pyruvate with ethyl glycinate.
Causality of Experimental Choices:
-
Reductive Amination: This one-pot reaction is chosen for its efficiency. It combines the formation of an imine from an amine and a ketone, followed by its immediate reduction to the target secondary amine, minimizing side reactions and simplifying purification.
-
Sodium Triacetoxyborohydride (STAB): STAB is selected as the reducing agent because it is mild, selective for imines in the presence of ketones, and does not require acidic conditions that could hydrolyze the ester groups.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add ethyl glycinate hydrochloride (1.0 eq) and dichloromethane (DCM, 10 volumes).
-
Base Addition: Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 20 minutes.
-
Ketoester Addition: Add ethyl pyruvate (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Caption: Reductive amination synthesis workflow.
Synthesis of β-Alanine
β-Alanine is produced industrially on a large scale. While several chemical routes exist, a prevalent method involves the reaction of ammonia with β-propiolactone.[3] Biological methods are also gaining traction due to their environmental benefits.[1][6][7]
-
Chemical Synthesis: The addition of ammonia to acrylic acid or the hydrolysis of acrylonitrile are common industrial methods.[6] These methods are efficient but can require harsh conditions and produce byproducts.
-
Biological Synthesis: A greener alternative is the enzymatic decarboxylation of L-aspartate using L-aspartate-α-decarboxylase.[7] This method offers high specificity and operates under mild conditions.
Analytical Differentiation and Characterization
Distinguishing between these closely related molecules is a critical task in quality control and research. A multi-technique approach is required for unambiguous identification.
Spectroscopic Techniques
NMR is the most powerful tool for structural elucidation. The expected ¹H NMR signals provide a unique fingerprint for each molecule.
-
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate: Will show two distinct ethyl ester signals (triplet and quartet), a doublet for the Cα-methyl group, a quartet for the Cα-proton, and a singlet for the N-CH₂ protons.
-
β-Alanine: In D₂O, it displays two characteristic triplets around 3.18 ppm (-CH₂-N) and 2.56 ppm (-CH₂-C=O), arising from the coupling between the two adjacent methylene groups.[8]
-
α-Alanine: In D₂O, it shows a doublet for the methyl group (around 1.5 ppm) and a quartet for the Cα-proton (around 3.8 ppm).
MS provides molecular weight information and structural clues from fragmentation patterns.
-
Rationale for Methodology: Electron Ionization (EI) is often used for volatile derivatives like N-acetylated amino acid esters in GC-MS, providing reproducible fragmentation libraries.[9][10] Electrospray Ionization (ESI) is a softer technique suitable for LC-MS analysis of the underivatized amino acids.
| Compound | Expected [M+H]⁺ (ESI) | Key Fragments (EI of Ester Derivative) |
| Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | 204.12 | Loss of ethoxy (-45), loss of ethoxycarbonyl (-73) |
| β-Alanine | 90.05 | N/A (requires derivatization for GC-MS) |
| α-Alanine | 90.05 | Loss of ethoxycarbonyl group from ethyl ester derivative |
Chromatographic Techniques
Chromatography is essential for separating mixtures and, crucially, for resolving stereoisomers.
Causality of Experimental Choices:
-
Gas Chromatography (GC): Suitable for volatile compounds. Amino acids are non-volatile and must be derivatized (e.g., converted to their N-trifluoroacetyl n-butyl esters) prior to analysis.[11] GC is highly sensitive and provides excellent resolution.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can analyze the compounds directly without derivatization.[12] For separating the enantiomers of α-alanine, a chiral stationary phase (CSP) or a chiral eluent is mandatory.[13] Reverse-phase HPLC is typically used for separating the polar amino acids from the less polar synthetic derivative.
-
System: An HPLC system equipped with a UV or fluorescence detector.
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: An isocratic mixture of a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. The exact ratio must be optimized for the specific column.
-
Sample Preparation: Dissolve a standard mixture of D-alanine, L-alanine, and β-alanine (approx. 1 mg/mL each) in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent at a low wavelength (e.g., 210 nm) as amino acids have a weak UV chromophore.
-
Analysis: The retention times will differ. Typically, β-alanine will elute first, followed by the two resolved enantiomers of α-alanine. The order of elution for D- and L-alanine depends on the specific chiral column used.
Caption: Analytical workflow for chiral HPLC separation.
Applications and Biological Significance
The ultimate value of a molecule is defined by its application. The synthetic derivative and the natural isomers occupy vastly different roles in science and industry.
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate in Drug Development
-
Prodrug Design: The ester groups can be designed to be hydrolyzed in vivo by esterase enzymes, releasing a more polar, active parent drug. This strategy is often used to improve the lipophilicity and oral bioavailability of a therapeutic agent.[14][15]
-
Synthetic Intermediate: It serves as a versatile building block (a synthon) for constructing more complex molecules, particularly in the synthesis of novel peptides, peptidomimetics, or heterocyclic compounds with potential therapeutic activity.
β-Alanine and α-Alanine in Biological Systems
-
β-Alanine:
-
Performance Enhancement: As the precursor to carnosine, β-alanine supplementation is widely used by athletes to increase muscle carnosine concentrations, thereby buffering acid buildup during intense exercise and delaying fatigue.[3]
-
Neurotransmitter: It acts as a neurotransmitter, with agonist activity at glycine receptors and some GABA receptors.[16]
-
Biosynthesis: It is a component of pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A.[2]
-
-
α-Alanine:
-
Protein Synthesis: L-alanine is a fundamental building block of proteins in all living organisms.
-
Metabolic Fuel: It plays a key role in the glucose-alanine cycle, transporting amino groups from the muscle to the liver in a non-toxic form.
-
Conclusion
While Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate and the isomers of alanine share a three-carbon backbone, they represent divergent paths in chemistry and biology. The synthetic derivative is a tool of human design, crafted for specific applications in synthesis and potential prodrug strategies. In contrast, β-alanine and α-alanine are products of evolution, deeply embedded in the metabolic and structural fabric of life. For the researcher and drug developer, a thorough understanding of their distinct synthesis, analytical signatures, and functional roles is not merely academic—it is a prerequisite for innovation and discovery. The methodologies and insights provided in this guide serve as a validated framework for the precise handling and characterization of these important molecules.
References
- Koenig, W. A., et al. "Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New Optically Active Phase.
- "Separation of D and L amino acids by liquid chromatography: use of chiral eluants." PubMed.
- de Carvalho, F. G., et al.
- "Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
- "Separ
- Majhi, K. C., et al. "Chromatographic Separation of Amino Acids.
- "β-Alanine(107-95-9) 1H NMR spectrum." ChemicalBook.
- "Beta-Alanine | C3H7NO2 | CID 239." PubChem.
- "Beta-Alanine - Biosynthesis." Alfa Chemistry.
- "β-Alanine in Cell Culture." Sigma-Aldrich.
- "Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters..." PubMed.
- "The Synthesis and Role of β-Alanine in Plants." Frontiers in Plant Science.
- "BMRB entry bmse000159 - Beta-Alanine." Biological Magnetic Resonance Bank.
- "β-Alanine." Wikipedia.
- "2-(2-Aminoethoxy)
- "EI Mass spectrum of methyl esters of N-DNS-amino acids...
- "b-Alanine is a structural hybrid between the neurotransmitters glycine and GABA.
- "A Review on β-alanine Biosynthesis." Preprints.org.
- "Ethyl 3-[(2-ethoxy-2-oxoethyl)
- "Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin..." PubMed.
- "β-Alanine 107-95-9 wiki." Guidechem.
- "ethyl 3,3-diethoxypropano
- "Advances in the synthesis of β-alanine." Frontiers in Bioengineering and Biotechnology.
- "Advances in the synthesis of β-alanine.
- "β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%).
- "Synthesis of N-Alkyl Amino Acids." ScienceDirect.
- Biemann, K. "The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry." Chimia.
- "Chemical Properties of Propanoic acid, 2-oxo-, ethyl ester (CAS 617-35-6)." Cheméo.
- "ethyl 2-(2-ethoxy-2-oxoethoxy) propionate, 6309-62-2." The Good Scents Company.
- "beta-alanine biosynthetic process.
- "Application of Pro-drugs." Medicinal Chemistry - Pharmacy 180.
- "CAS 7737-40-8 Propanoic acid,2-ethoxy-,ethyl ester." Alfa Chemistry.
- "A Technical Guide to the Spectroscopic Characteriz
- "Ethyl 2-[(acetylamino)
- "STABLE NITROGEN ISOTOPE ANALYSIS OF AMINO ACID ENANTIOMERS BY ORBITRAP MASS SPECTROMETRY..." USRA Houston.
- "Synthesis of ethyl 2-(4-acetylaminophenyl)
- "IR spectra of ethyl propanoate.
- "Ethyl 2-[(acetylamino)oxy]propanoate - Optional[MS (GC)] - Spectrum." SpectraBase.
- "One-pot consecutive reductive amination synthesis of pharmaceuticals..." Lirias.
- "Applications substituted 2-aminothiophenes in drug design.
- "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)..." PubMed.
- "Amino Acids in the Development of Prodrugs." MDPI.
Sources
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Technical Guide: Acyclic Precursor & Synthesis of 3-Methyl-2,5-Piperazinedione
Executive Summary
Target Molecule: 3-methyl-2,5-piperazinedione (cyclo(L-Ala-Gly)) Core Precursor: Methyl L-alanylglycinate (H-L-Ala-Gly-OMe) CAS Registry: 3-methyl-2,5-piperazinedione (5845-67-0); H-L-Ala-Gly-OMe (HCl salt: 14216-24-1)
This technical guide details the structural logic, synthesis, and cyclization kinetics of the acyclic precursor required to generate 3-methyl-2,5-piperazinedione. As a core scaffold in diketopiperazine (DKP) medicinal chemistry, this molecule represents a minimal model for studying constrained peptide pharmacophores. The guide prioritizes a solution-phase synthesis strategy designed to eliminate racemization risks by utilizing Glycine at the C-terminus of the precursor.
Part 1: Structural Logic & Retrosynthesis
The Acyclic Precursor
The optimal acyclic precursor for 3-methyl-2,5-piperazinedione is the linear dipeptide ester L-Alanyl-Glycine Methyl Ester (H-L-Ala-Gly-OMe) .
Why this sequence?
-
Racemization Control: In the synthesis of the linear precursor, coupling N-protected Alanine (Boc-L-Ala-OH) to Glycine methyl ester avoids racemization. Urethane protecting groups (Boc) prevent oxazolone formation on the activated Alanine. Furthermore, because the C-terminal residue of the precursor is Glycine (achiral), the subsequent cyclization step carries zero risk of C-terminal racemization.
-
Cyclization Kinetics: While cis-proline precursors cyclize most rapidly, H-Ala-Gly-OMe cyclizes efficiently under thermal or mild basic conditions due to the minimal steric bulk of the glycine residue facilitating the s-cis conformer adoption required for ring closure.
Retrosynthetic Map (Graphviz)
Figure 1: Retrosynthetic analysis showing the disconnection of the DKP ring into the linear dipeptide ester and subsequent building blocks.
Part 2: Experimental Protocol
Synthesis of Intermediate: Boc-L-Ala-Gly-OMe
This step establishes the peptide bond. We employ a standard carbodiimide coupling protocol optimized for yield and purity.
Reagents:
-
Boc-L-Ala-OH (1.0 equiv)
-
EDC[3] · HCl (1.1 equiv)
-
HOBt (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM) (Solvent, 0.1 M concentration)
Procedure:
-
Dissolution: Dissolve Boc-L-Ala-OH and HOBt in DCM at 0°C (ice bath).
-
Activation: Add EDC · HCl and stir for 15 minutes to generate the active ester.
-
Addition: Add HCl · H-Gly-OMe followed by dropwise addition of DIPEA. The solution should remain clear.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Wash the organic layer successively with 1M KHSO₄ (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Check purity via TLC (EtOAc/Hexane 1:1). Product is typically a white solid or viscous oil.
Synthesis of Precursor: H-L-Ala-Gly-OMe (TFA Salt)
Removal of the Boc group exposes the N-terminal amine, creating the nucleophile required for cyclization.
Procedure:
-
Dissolve Boc-L-Ala-Gly-OMe in DCM.
-
Add Trifluoroacetic acid (TFA) to a final ratio of 1:1 (DCM:TFA).
-
Stir at room temperature for 1–2 hours (monitor by TLC for disappearance of starting material).
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: H-L-Ala-Gly-OMe · TFA salt.
Cyclization to 3-methyl-2,5-piperazinedione
This is the critical transformation. The protonated amine must be neutralized to attack the C-terminal ester.
Method A: Thermal Cyclization (High Yield)
-
Neutralization: Dissolve the TFA salt in sec-butanol or toluene. Add TEA (Triethylamine) (1.2 equiv) to neutralize the salt.
-
Reflux: Heat the solution to reflux (100–110°C) for 4–6 hours.
-
Note: The formation of the DKP is often driven by precipitation, as the planar DKP is less soluble in organic solvents than the linear precursor.
-
-
Isolation: Cool to room temperature. The product, 3-methyl-2,5-piperazinedione, often precipitates. Filter and wash with cold ether.
-
Purification: Recrystallize from water or MeOH/Water if necessary.
Method B: Microwave-Assisted (Rapid)
-
Dissolve the linear precursor (free base or neutralized salt) in water or MeOH.
-
Heat in a microwave reactor at 140°C for 10–20 minutes.
-
Concentrate and crystallize.
Part 3: Mechanism & Kinetics[4]
Mechanistic Pathway
The reaction proceeds via an intramolecular nucleophilic acyl substitution (aminolysis). The reaction rate is dependent on the population of the cis-isomer of the peptide bond (though Ala-Gly is primarily trans, the equilibrium allows rotation) and the nucleophilicity of the N-terminus.
Key Mechanistic Steps:
-
Deprotonation: Ammonium (-NH₃⁺) becomes Amine (-NH₂).
-
Conformational Search: Rotation around the peptide bond to bring the N-terminus and C-terminal carbonyl into proximity.
-
Nucleophilic Attack: The amine nitrogen attacks the ester carbonyl carbon.
-
Tetrahedral Intermediate: Formation of the metastable intermediate.
-
Collapse: Elimination of methanol (leaving group) and formation of the amide bond.
Mechanism Diagram (Graphviz)
Figure 2: Step-wise mechanism of the cyclization process.
Part 4: Analytical Characterization Data
To validate the synthesis, compare experimental data against these standard values.
| Technique | Parameter | Expected Signal (Approximate) | Interpretation |
| 1H NMR | Methyl Doublet | δ 1.3–1.4 ppm (d, J=7Hz) | Alanine -CH₃ side chain. |
| 1H NMR | Alpha Proton (Ala) | δ 3.8–4.1 ppm (q) | Methine proton at chiral center. |
| 1H NMR | Alpha Protons (Gly) | δ 3.7–3.9 ppm (d/s) | Methylene protons of Glycine (often diastereotopic due to chiral center). |
| 1H NMR | Amide NH | δ 7.8–8.5 ppm (br s) | Two amide protons (D₂O exchangeable). |
| 13C NMR | Carbonyls | δ 168–172 ppm | Two distinct amide carbonyl signals. |
| MS (ESI) | [M+H]+ | m/z 129.1 | Molecular ion peak (MW = 128.13). |
References
- Fischer, E. (1901). Über die Hydrolyse der Proteinstoffe. Chemische Berichte.
-
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis.[4][5][6] Tetrahedron, 63(40), 9923-9932. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link
-
Wiggan, O., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry.[7] Link
-
Biotage Application Note. (2019). Automated Synthesis of Cyclic Peptides. (Reference for solid-phase cyclization strategies). Link
Sources
- 1. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 2. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. tuodaindus.com [tuodaindus.com]
- 5. Buy 3,6-Diisobutyl-2,5-piperazinedione (EVT-366654) | 1436-27-7 [evitachem.com]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 7. Piperazine synthesis [organic-chemistry.org]
Secondary amine building blocks for peptidomimetic research
An In-Depth Technical Guide to Secondary Amine Building Blocks for Peptidomimetic Research
Abstract
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery.[1][2] They offer a strategic approach to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[3][4] A critical class of peptidomimetics is derived from the incorporation of secondary amine building blocks, which introduces N-substitution into the peptide backbone. This modification fundamentally alters the chemical and physical properties of the parent peptide, leading to enhanced proteolytic resistance, improved cell permeability, and the ability to modulate receptor affinity and selectivity.[1][5][6] This guide provides a comprehensive overview of the synthesis, incorporation, and application of secondary amine building blocks in peptidomimetic research, intended for researchers, scientists, and professionals in the field of drug development.
The Rationale for N-Alkylation in Peptidomimetics
Natural peptides are often plagued by rapid degradation by proteases, which limits their therapeutic potential.[1] The introduction of an alkyl group onto the backbone amide nitrogen (N-alkylation) removes the hydrogen atom that is crucial for recognition by many proteases, thereby significantly enhancing the molecule's stability.[6] Furthermore, this modification can have profound effects on the conformational landscape of the peptide. The steric hindrance introduced by the N-alkyl group can favor specific secondary structures, such as β-turns, or induce a shift in the cis/trans equilibrium of the amide bond, which is predominantly in the trans conformation in natural peptides.[7] These conformational changes can be leveraged to design peptidomimetics with tailored binding affinities and specificities for their biological targets.[8]
Synthetic Strategies for Secondary Amine Building Blocks
A diverse array of synthetic methodologies has been developed to access N-alkylated amino acids and incorporate them into peptide chains. The choice of strategy often depends on the desired scale of synthesis, the specific nature of the N-substituent, and whether the modification is introduced as a pre-formed building block or through on-resin modification.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for the N-alkylation of amino acids and amines.[9] This reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyls.[10][11]
More recently, methods have been developed that utilize carboxylic acids as the alkylating agent in the presence of a suitable reducing agent like borazane, offering an alternative to carbonyl compounds.[12]
Experimental Protocol: Reductive N-Alkylation of an Amino Acid Ester
-
Imine Formation: Dissolve the amino acid ester hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or dichloroethane. Add a mild base, like triethylamine (1.1 eq), to neutralize the hydrochloride salt. Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent, for example, sodium borohydride (1.5 eq), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amino acid ester.
On-Resin N-Alkylation Strategies
For solid-phase peptide synthesis (SPPS), modifying the peptide chain directly on the resin support is an efficient approach.
-
Mitsunobu Reaction: The Fukuyama-Mitsunobu reaction is a mild and selective method for on-resin N-alkylation.[13] This involves the activation of a primary amine with a 2-nitrobenzenesulfonyl (Ns) protecting group, followed by alkylation with an alcohol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). The Ns group can then be readily removed to reveal the secondary amine.[14]
-
Direct Alkylation: While direct alkylation of backbone amides can be challenging, specific methods have been developed for on-resin N-methylation using reagents like methyl iodide after transient protection of the amide nitrogen.[15]
Multicomponent Reactions: Ugi and Passerini
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly efficient for generating peptidomimetic scaffolds.[16][17] The Ugi four-component reaction (U-4CR), in particular, combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide in a single step.[17] By using a primary amine, the resulting product contains a secondary amine within a peptide-like backbone. These reactions are exceptionally versatile, tolerating a wide range of functional groups, and can be used to create diverse libraries of peptidomimetics.[18][19][20]
Peptoids: N-Substituted Glycine Oligomers
Peptoids, or poly-N-substituted glycines, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[21] This structural rearrangement renders them highly resistant to proteolysis. The most common and efficient method for peptoid synthesis is the submonomer method , developed by Zuckermann and colleagues.[22]
The submonomer method is a two-step cycle:
-
Acylation: A resin-bound amine is acylated with bromoacetic acid, typically activated with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[23]
-
Displacement: The resulting bromoacetamide is then subjected to nucleophilic displacement with a primary amine, which introduces the desired side chain.[21]
This iterative process allows for the rapid and efficient synthesis of peptoid libraries with a vast diversity of side chains, as hundreds of primary amines are commercially available.[24][25] The submonomer method is also compatible with standard Fmoc-based solid-phase peptide synthesis, enabling the creation of peptide-peptoid hybrids.[24][25]
Experimental Protocol: Solid-Phase Submonomer Peptoid Synthesis (Manual)
-
Resin: Rink Amide resin is commonly used.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC), Primary amine solutions in DMF, Piperidine (for Fmoc removal if starting from an Fmoc-protected resin).
-
Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min) to deprotect the primary amine. Wash thoroughly with DMF and DCM.
-
Acylation: Add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin. Agitate at room temperature for 30 minutes. Wash the resin with DMF.
-
Displacement: Add a solution of the desired primary amine (e.g., 1M in DMF, 20 eq) to the resin. Agitate at room temperature for 1-2 hours. The reaction time may need to be optimized for sterically hindered amines.[26] Wash the resin with DMF and DCM.
-
Iteration: Repeat steps 2 and 3 for each subsequent monomer to be added.
-
Cleavage and Deprotection: After the final displacement step, wash the resin thoroughly and dry it. Cleave the peptoid from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Isolation and Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and decant the ether. Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural and Functional Consequences of N-Alkylation
The introduction of a secondary amine into the peptide backbone has profound implications for the molecule's structure and, consequently, its biological function.
| Feature | Unmodified Peptide | N-Alkylated Peptidomimetic |
| Backbone Amide | Secondary Amide (-CO-NH-) | Tertiary Amide (-CO-NR-) |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor only |
| Proteolytic Stability | Susceptible to degradation | Generally high stability[5][6] |
| Amide Bond Conformation | Predominantly trans | Increased propensity for cis conformation[7] |
| Conformational Flexibility | Relatively flexible | More constrained due to steric hindrance |
| Cell Permeability | Often low | Can be significantly improved[5] |
The loss of the amide proton prevents the formation of key hydrogen bonds that stabilize secondary structures like α-helices and β-sheets in peptides. However, the steric interactions of the N-alkyl group can be exploited to pre-organize the peptidomimetic into specific conformations that mimic these structures, particularly β-turns.[1] This conformational control is a powerful tool in rational drug design, allowing for the optimization of binding to a target receptor.[2]
Applications in Drug Discovery
The enhanced "drug-like" properties of peptidomimetics containing secondary amines have led to their widespread application in therapeutic research.
-
Antimicrobial Agents: The proteolytic stability and membrane-disrupting capabilities of certain N-alkylated peptidomimetics make them promising candidates for new antibiotics.[24]
-
Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction, peptidomimetics can act as potent and specific inhibitors. The conformational constraints imposed by N-alkylation can lock the molecule in a bioactive conformation.
-
Targeting Protein-Protein Interactions (PPIs): PPIs are often characterized by large, flat interfaces that are difficult to target with traditional small molecules. Peptidomimetics can mimic the secondary structure of one of the binding partners (e.g., an α-helix) to disrupt the interaction.[2]
Conclusion
Secondary amine building blocks are indispensable tools in the field of peptidomimetic research. The ability to introduce N-substitution into the peptide backbone provides a robust strategy to overcome the inherent limitations of natural peptides, offering enhanced stability, bioavailability, and conformational control. Methodologies such as reductive amination, on-resin modifications, and the highly efficient submonomer synthesis of peptoids have made these valuable structures readily accessible. As our understanding of the complex relationship between N-alkylation, conformation, and biological activity continues to grow, so too will the potential for developing novel and effective peptidomimetic therapeutics.
References
- Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing).
- Submonomer synthesis of sequence defined peptoids with diverse side-chains.
- Convenient Solution-Phase Synthesis and Conformational Studies of Novel Linear and Cyclic α,β-Alternating Peptoids | Organic Letters - ACS Publications.
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC.
- Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide | Organic Letters - ACS Publications.
- Synthesis of potential antimicrobial peptide mimetics, peptoids - Roskilde Universitet.
- A Field Guide to Optimizing Peptoid Synthesis - PMC.
- Synthesis of Peptidomimetics via IMCR/Post-Transformation Strategy - MDPI.
- Peptoid - Peptide Mimetic - QYAOBIO.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.
- Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH.
- A Review on Introduction, Importance and Applications of Peptidomimetics.
- Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics | Organic Letters - ACS Publications.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Solution-Phase Synthesis of Aminooxy Peptoids in the C to N and N to C Directions | Organic Letters - ACS Publications.
- Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews.
- Peptidomimetics as next – generation therapeutic applications.
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing).
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals.
- A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au - ACS Publications.
- Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation.
- Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing).
- NEW PAPER: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- Solution-phase peptoid synthesis. (A) Solution-phase synthetic... | Download Scientific Diagram - ResearchGate.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.
- Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics - PubMed.
- Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - RSC Publishing - The Royal Society of Chemistry.
- Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing).
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews - ACS Publications.
- 6 Synthesis of N-Alkyl Amino Acids.
- Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC.
- Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC.
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate.
- Secondary Amines - Enamine.
- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC.
- High throughput synthesis of peptides and peptidomimetics - PMC - NIH.
- Introduction of Functional Groups into Peptides via N -Alkylation - ResearchGate.
- Preparation of the amine‐modified P1' building block. Key: a. Ag2O, BnBr, CH2Cl2, rt, overnight - ResearchGate.
- Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC - NIH.
- Peptoid Peptidomimetics Containing Diketopiperazines.
- Synthesis and conformation of backbone N-aminated peptides.
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
- Peptidomimetics : A New Era in Drug Discovery - ResearchGate.
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- 7. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 25. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate molecular weight and formula
Executive Summary
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS Registry Number varies by stereochemistry; often associated with
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this diester, designed for researchers requiring high-purity intermediates for backbone modification.
Physicochemical Characterization
The molecule is an unsymmetrical diester. The presence of the secondary amine (
Table 1: Core Chemical Constants
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | Also: Diethyl |
| Molecular Formula | ||
| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.1158 |
| Physical State | Colorless to pale yellow oil | Hygroscopic as free base |
| Boiling Point | ~117–120 °C @ 0.5 mmHg | Extrapolated from |
| Density | 1.053 g/cm³ | Predicted @ 20°C |
| pKa (Conj.[1][2][3][4][5][6][7] Acid) | ~8.1 | Typical for secondary amino esters |
| LogP | 0.68 – 1.37 | Isomer dependent (Predicted) |
| Solubility | Soluble in DCM, EtOAc, EtOH, DMSO | Sparingly soluble in water (free base) |
Synthetic Methodology
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is most efficiently achieved via nucleophilic substitution (
Protocol A: Controlled Alkylation (Standard Route)
Reaction: L-Alanine ethyl ester + Ethyl bromoacetate
Reagents:
-
L-Alanine ethyl ester hydrochloride (1.0 equiv)
-
Ethyl bromoacetate (0.95 equiv) — Slight deficit to prevent dialkylation
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.2 equiv) -
Solvent: Acetonitrile (
) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Free Base Generation: Suspend L-Alanine ethyl ester HCl in anhydrous MeCN. Add 1.0 equiv of base at 0°C to liberate the free amine.
-
Addition: Add the remaining base (1.2 equiv). Add Ethyl bromoacetate dropwise over 60 minutes at 0°C. Critical: Slow addition favors mono-alkylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1; Stain: Ninhydrin).
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with saturated
and brine. Dry over . Purify via flash column chromatography ( , Hexane EtOAc gradient).
Visualization: Synthetic Pathway
The following diagram illustrates the alkylation logic and potential side reactions.
Figure 1: Nucleophilic substitution pathway. The dashed red line indicates the over-alkylation risk if stoichiometry is uncontrolled.
Analytical Validation
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
- 1.25 ppm (t, 6H): Two methyl groups from the ethyl esters (overlapping triplets).
- 1.33 ppm (d, 3H): Doublet corresponding to the alanine methyl side chain.
-
2.0–2.5 ppm (br s, 1H): The secondary amine proton (
), exchangeable with . -
3.3–3.5 ppm (m, 3H):
-
One quartet (1H) for the alanine
-proton ( ). -
Two doublets (2H) for the glycine
-protons ( ), often appearing as an AB system due to the chiral center nearby.
-
-
4.15 ppm (q, 4H): Two methylene groups from the ethyl esters (
).
Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Expected m/z: 204.12
-
Fragment Pattern: Loss of ethoxy groups (-45) or ethyl ester fragments is common in fragmentation modes.
Strategic Applications in Drug Discovery
This molecule serves as a vital "chiral backbone" unit. Unlike achiral glycine-glycine linkers, the alanine moiety introduces a chiral center that influences the helical induction of resulting oligomers.
Chiral Peptide Nucleic Acids (PNAs)
In PNA synthesis, this secondary amine is acylated with a nucleobase-acetic acid (e.g., Thymine-acetic acid). The resulting monomer is then polymerized. The chiral methyl group at the
Heterocyclic Synthesis
Cyclization of this diester yields diketopiperazines (DKPs). Specifically, heating the free base induces intramolecular amidation, forming 3-methyl-2,5-diketopiperazine, a scaffold found in numerous bioactive alkaloids.
Visualization: Application Workflow
Figure 2: Divergent utility of the scaffold in antisense therapeutics (PNA) and small molecule library generation (DKP).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3783-61-7 (Isomer Analog). Retrieved from [Link]
-
Organic Syntheses (1953). Ethyl Bromoacetate Synthesis. Org. Synth. 33 , 29. Retrieved from [Link]
- Nielsen, P. E. (2004).Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience. (Standard reference for PNA backbone synthesis).
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- 3. 3783-61-7 CAS MSDS (N-(2-ETHOXY-2-OXOETHYL)-BETA-ALANINE ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines [beilstein-journals.org]
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Methodological & Application
Application Notes and Protocols for the Versatile Integration of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate in Peptide and Peptidomimetic Synthesis
Introduction: Unveiling a Novel Scaffold for Peptide Chemistry
The field of peptide science is in a constant state of evolution, driven by the need for novel therapeutic agents, diagnostic tools, and biomaterials with enhanced properties. While the canonical 20 amino acids form the bedrock of protein engineering, the incorporation of non-standard amino acids and peptidomimetic structures offers a powerful strategy to modulate the stability, conformation, and bioactivity of peptides. This document introduces Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate , a unique chemical entity with significant, albeit largely unexplored, potential in the synthesis of advanced peptide derivatives.
This application note will deviate from a discussion of a well-established reagent. Instead, it will serve as a forward-looking guide for the research scientist, exploring the theoretical applications of this molecule based on its distinct structural features and the fundamental principles of peptide and bioconjugate chemistry. We will dissect its reactivity and propose its use as a novel building block for N-substituted peptide scaffolds, a precursor for metal-chelating peptoids, and a versatile linker in bioconjugation.
Chemical Properties and Reactivity Analysis
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate can be conceptualized as a derivative of L-Alanine, where the primary amine is N-alkylated with an ethyl acetate moiety. This structure possesses several key reactive sites that can be strategically manipulated.
| Feature | Chemical Group | Reactivity and Potential Use |
| Secondary Amine | -NH- | Nucleophilic, but less so than a primary amine. Can be acylated under specific conditions. |
| Propanoate Ethyl Ester | -C(=O)OEt | Can be selectively hydrolyzed to a carboxylic acid, providing a handle for standard peptide coupling. |
| Acetate Ethyl Ester | -CH2C(=O)OEt | Can be hydrolyzed to a carboxylic acid, forming an iminodiacetic acid (IDA)-like structure. |
| Chiral Center | α-carbon of the propanoate | Offers stereochemical control in the synthesis of peptide analogs. |
The presence of two distinct ester groups with potentially different hydrolysis kinetics, and a secondary amine, allows for orthogonal chemical modifications, making it a highly versatile synthetic intermediate.
Proposed Application 1: A Building Block for N-Substituted Peptoids
Peptoids, or N-substituted glycines, are a class of peptide mimics that exhibit enhanced proteolytic stability and, often, improved cell permeability. The core structure of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate, after hydrolysis of the propanoate ester, can be utilized as a novel N-substituted amino acid for incorporation into peptide chains.
Mechanism of Incorporation
The proposed mechanism follows the standard procedure for peptide bond formation via carbodiimide activation.[1][2][3] The propanoate ethyl ester is first selectively hydrolyzed to yield the free carboxylic acid. This N-substituted amino acid can then be activated and coupled to the N-terminus of a growing peptide chain, typically on a solid support.
Caption: Proposed two-step process for incorporating the novel building block.
Hypothetical Protocol for Solid-Phase Incorporation
This protocol is based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[4]
Part A: Preparation of the N-Substituted Alanine Building Block
-
Dissolution: Dissolve Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0°C and add lithium hydroxide (1.1 eq) dropwise.
-
Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with cold 1N HCl and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free carboxylic acid.
Part B: Solid-Phase Peptide Coupling
-
Resin Preparation: Start with a pre-swelled Rink Amide resin with a free N-terminal amine.
-
Activation: In a separate vessel, dissolve the N-substituted alanine derivative (3.0 eq), Oxyma Pure (3.0 eq), in DMF. Add Diisopropylcarbodiimide (DIC, 3.0 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF, DCM, and methanol.
-
Chain Elongation: Proceed with the standard Fmoc deprotection and coupling cycles for subsequent amino acids.
Proposed Application 2: Synthesis of Peptides with Metal-Chelating Moieties
Iminodiacetic acid (IDA) and its derivatives are well-known for their ability to chelate metal ions.[5][6][7] By hydrolyzing both ester groups of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate after its incorporation into a peptide, an IDA-like functionality can be unmasked. This allows for the creation of peptides with built-in metal-binding sites, which have applications in radiopharmaceuticals, contrast agents for MRI, and as catalysts.[8]
Workflow for Synthesizing a Metal-Chelating Peptide
Caption: Workflow for the synthesis of a metal-chelating peptide.
Hypothetical Protocol for Post-Synthetic Modification and Chelation
-
Synthesis and Cleavage: Synthesize the peptide containing the N-substituted alanine derivative using the protocol described in the previous section. Cleave the peptide from the resin and deprotect the side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Ester Hydrolysis: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 10-11) and treat with NaOH or LiOH to hydrolyze the two ethyl esters of the IDA-like moiety. Monitor the reaction by LC-MS.
-
Re-purification: Neutralize the reaction mixture and re-purify the peptide by reverse-phase HPLC to isolate the final chelating peptide.
-
Metal Chelation: Dissolve the purified chelating peptide in an appropriate buffer and add a solution of the desired metal salt (e.g., GdCl₃, Na[⁹⁹ᵐTcO₄] with a reducing agent). The optimal pH and temperature will depend on the specific metal ion.
-
Analysis: Characterize the final metallopeptide by LC-MS to confirm the coordination of the metal ion.
Conclusion and Future Outlook
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate represents a promising, yet underexplored, building block for advancing peptide science. Its unique chemical architecture opens the door to the synthesis of novel peptoids and N-substituted peptides with potentially enhanced therapeutic properties. Furthermore, its ability to be converted into a metal-chelating moiety post-synthesis provides a direct route to creating sophisticated biomolecules for diagnostic and catalytic applications. The hypothetical protocols provided herein, grounded in established chemical principles, are intended to serve as a starting point for researchers to unlock the full potential of this versatile compound. Further experimental validation is required to optimize reaction conditions and fully characterize the properties of the resulting peptide derivatives.
References
-
Chemistry LibreTexts. (2024, March 24). 26.8: Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis Archives. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2007). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of the Serbian Chemical Society, 72(10), 943-955.
- Sathi, G., Gujrati, V. R., Nath, C., Agarwal, J. C., Bhargava, K. P., & Shanker, K. (1982). Synthesis and pharmacological evaluation of new ethyl esters of N-acyl amino acids as CNS agents. Archiv der Pharmazie, 315(7), 603-609.
- Singh, Y., & Sharma, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 111-120.
- Loberg, M. D., & Fields, A. T. (1978). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 19(2), 187-194.
- Gomez-Martinez, P., & Cativiela, C. (2009). Method of peptide synthesis. U.S.
- Li, P., & Xu, J.-C. (2000). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Current Organic Synthesis, 1(1), 81-93.
- Markowicz-Piasecka, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017).
- Ho, T.-L., & Chen, S.-T. (1996). Liquid phase synthesis of peptides and peptide derivatives. U.S.
- Kim, D. Y., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody-drug conjugates. RSC Chemical Biology, 2(6), 1569-1583.
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
-
PrepChem. Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Retrieved from [Link]
- Markowicz-Piasecka, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017).
- Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). ChemInform Abstract: The Synthesis of Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate. The Synthesis of Substituted Aminoazolo-, Aminoazinopyrimidinones and 2H-1-Benzopyran-2-ones. ChemInform, 38(32).
-
PubChem. 2-(2-Aminoethoxy)ethyl propanoate. Retrieved from [Link]
- Wang, X., Chen, J., & Wu, Y. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-12.
- Adamczyk, M., & Mattingly, P. G. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. U.S.
- Burger, B., Maffett, M., & Granda, J. M. (2020). An Artificial Intelligence that Discovers Unpredictable Chemical Reactions.
- Kanger, T., Kriis, K., & Laigu, T. (2004). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.
- Yuan, Y., Wang, X., Li, X., & Ding, K. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. The Journal of Organic Chemistry, 69(1), 146-149.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 6. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Handling of N-(2-ethoxy-2-oxoethyl)alanine in Peptidomimetic Synthesis
Topic: Protecting group strategies for N-(2-ethoxy-2-oxoethyl)alanine derivatives Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Peptide Scientists, Drug Discovery Leads
Abstract
N-(2-ethoxy-2-oxoethyl)alanine (also known as N-(ethoxycarbonylmethyl)alanine) represents a critical class of "reduced" peptide building blocks used to introduce backbone flexibility, improve proteolytic stability, or create prodrug handles. However, its dual functionality—a sterically hindered secondary amine and a reactive ethyl ester—presents a unique "orthogonality paradox" in standard peptide synthesis. This guide details the specific protecting group strategies (Fmoc vs. Boc) required to navigate the two primary failure modes: Diketopiperazine (DKP) formation and base-catalyzed ester hydrolysis .
Chemical Architecture & Strategic Analysis
The molecule
-
The Secondary Amine (
): Unlike primary amino acids, the N-alkylated center is sterically hindered. Standard coupling reagents (DIC/HOBt) often fail, necessitating high-efficiency uronium/phosphonium reagents (HATU, PyBrOP). -
The Ethyl Ester (
): While stable to acid (TFA), ethyl esters are susceptible to hydrolysis or transesterification in the presence of nucleophilic bases (e.g., piperidine used in Fmoc removal). -
The DKP Trap: The proximity of the secondary amine to the C-terminal carbonyl creates a high propensity for intramolecular cyclization to form Diketopiperazines, particularly when the N-terminus is deprotected.
Decision Matrix: Fmoc vs. Boc
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Risk | Base-catalyzed hydrolysis of Ethyl Ester. | Acid-catalyzed migration (rare). |
| DKP Risk | High during Fmoc removal (basic pH). | Low (Acidic deprotection protonates amine). |
| Coupling Reagents | HATU, COMU (Base required).[1] | IBCF, EDC/HOAt. |
| Recommended For | Solid Phase (SPPS) with Trityl Resins.[2][3] | Solution Phase / Large Scale. |
The "DKP Trap": Mechanism & Avoidance
The most common failure mode when using N-(2-ethoxy-2-oxoethyl)alanine is the spontaneous formation of a 6-membered Diketopiperazine ring. This occurs most frequently during the deprotection of the N-terminus of the dipeptide stage.
Caption: Pathway of Diketopiperazine (DKP) formation. The secondary amine facilitates cis-amide conformation, accelerating cyclization. Kinetic control via rapid coupling is essential.
Protocol A: Synthesis of Fmoc-N-(2-ethoxy-2-oxoethyl)alanine
For use in SPPS. Note: Direct alkylation of Fmoc-Ala-OH is difficult. The preferred route is Reductive Amination followed by Fmoc protection.
Reagents
-
L-Alanine ethyl ester hydrochloride
-
Ethyl Glyoxylate (50% in toluene)
-
Sodium Cyanoborohydride (
) -
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- , Dioxane, Acetic Acid.
Step-by-Step Methodology
-
Reductive Amination (Formation of Secondary Amine):
-
Dissolve L-Alanine ethyl ester HCl (10 mmol) in MeOH (50 mL).
-
Add Ethyl Glyoxylate (11 mmol) and TEA (10 mmol). Stir for 30 min.
-
Critical Step: Add
(12 mmol) portion-wise. Maintain pH ~6 with acetic acid. -
Why:
is selective for imines over aldehydes/ketones at pH 6. -
Stir 12h. Concentrate, partition (EtOAc/sat.
). Dry organic layer. Yields the secondary amine.[4]
-
-
Fmoc Protection (The "Clean" Method):
-
Dissolve the crude secondary amine (10 mmol) in Water/Dioxane (1:1, 40 mL).
-
Add
(25 mmol). Cool to 0°C.[5] -
Add Fmoc-OSu (11 mmol) dissolved in minimal Dioxane dropwise.
-
Expert Insight: Do NOT use Fmoc-Cl. Fmoc-Cl is too reactive and leads to dipeptide formation or oligomerization with secondary amines. Fmoc-OSu is milder and suppresses side reactions [1].
-
Stir 24h at RT.[5]
-
Acidify to pH 2 (1M HCl) and extract with EtOAc. Purify via Flash Chromatography (Hex/EtOAc).
-
-
Hydrolysis (Optional - if free acid is needed):
-
If the C-terminal ethyl ester is not the desired final protecting group, careful saponification (LiOH, 0°C, THF/H2O) is required. However, for N-(2-ethoxy-2-oxoethyl) derivatives, the ethyl ester is often the desired "side chain" mimic.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS) Strategy
Handling the N-alkylated residue on resin.
The Challenge: Coupling to the Secondary Amine
Once the N-(2-ethoxy-2-oxoethyl)alanine is incorporated, coupling the next amino acid is the bottleneck.
Optimized Coupling Protocol (HATU/HOAt)
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: The bulky trityl linker sterically hinders the "back-biting" attack required for DKP formation [2].
-
-
Deprotection:
-
Coupling the Next Residue (Difficult Coupling):
-
Reagents: Fmoc-AA-OH (5 eq), HATU (4.9 eq), HOAt (5 eq), DIEA (10 eq).
-
Procedure: Pre-activate for 2 min, then add to resin. Double couple for 1h each.
-
Why HOAt? The 7-aza nitrogen creates a "neighboring group effect" that accelerates coupling to hindered secondary amines significantly faster than HOBt [3].
-
Data: Coupling Efficiency Comparison
| Coupling Reagent | Yield (Next Residue) | Epimerization Risk | Notes |
| DIC / HOBt | < 30% | Low | Ineffective for this steric bulk. |
| HBTU / DIEA | 60-70% | Moderate | Guanidinylation side-reaction risk. |
| HATU / HOAt | > 95% | Low | Gold Standard for N-alkyls. |
| PyBrOP | > 90% | High | Good alternative, but higher racemization. |
Protocol C: Solution Phase (Boc Strategy)
Recommended for scale-up or if the ethyl ester is labile.
Workflow
-
Protection: Introduce Boc using
in Dioxane/NaOH (Schotten-Baumann conditions). -
Coupling: Use EDC.HCl / HOAt or Mixed Anhydride (IBCF/NMM).
-
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Mass Spec shows [M-18] or [M-EtOH] | DKP Formation. | Switch to 2-CTC resin; Ensure rapid coupling of next AA using HATU. |
| Loss of Ethyl Group (+28 mass missing) | Ester Hydrolysis. | Reduce Piperidine time; Ensure anhydrous DMF; Switch to t-Butyl ester if possible. |
| Incomplete Coupling | Steric Hindrance.[2] | Use HATU/HOAt; Increase temperature to 50°C (microwave) for non-Cys/His residues. |
| Double Incorporation | Fmoc-Cl usage.[2][3] | Switch to Fmoc-OSu for protection step. |
References
-
Ten Kortenaar, P. B., et al. (1986). "Rapid and efficient method for the preparation of Fmoc-amino acids." International Journal of Peptide and Protein Research, 27(4), 398-400. Link
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[2] International Journal of Peptide and Protein Research, 37(6), 513-520. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Gairí, M., et al. (1990). "Prevention of diketopiperazine formation in solid-phase peptide synthesis." Tetrahedron Letters, 31(50), 7363-7366. Link
Sources
- 1. bachem.com [bachem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Removing unreacted ethyl bromoacetate from reaction mixtures
Subject: Removal of Unreacted Ethyl Bromoacetate from Reaction Mixtures Classification: Organic Synthesis / Purification / Safety Urgency: High (Lachrymator Hazard)[1]
⚠️ Safety Directive: Lachrymator Hazard
STOP AND READ: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and a toxic alkylating agent.
-
Never rotavap reaction mixtures containing significant amounts of ethyl bromoacetate without a functional cold trap (dry ice/acetone). The vapors will contaminate the pump oil and exhaust into the lab, causing immediate eye and respiratory distress.[1]
-
Neutralize all glassware and spills with a dilute solution of ammonia or ethanolamine before removing them from the fume hood.[1]
Decision Matrix: Select Your Remediation Strategy
Do not apply a "one-size-fits-all" approach. Select the method based on your product's sensitivity and the scale of your reaction.[1]
Figure 1: Decision tree for selecting the appropriate purification protocol based on substrate stability and scale.
Method A: Solution-Phase Amine Scavenging (Recommended)
Best For: Large scale reactions where the product is stable to primary amines.
Mechanism:
The Protocol
| Step | Action | Critical Technical Insight |
| 1 | Quantify Excess | Estimate the unreacted ethyl bromoacetate (by TLC or NMR). |
| 2 | Add Scavenger | Add Ethanolamine (2.0 – 5.0 equivalents relative to the excess bromide, not the limiting reagent).[1] |
| 3 | Reaction | Stir at room temperature for 30–60 minutes. |
| 4 | Validation | Check TLC. The high |
| 5 | Workup | Dilute with organic solvent (EtOAc or DCM). Wash with 1M HCl or 10% Citric Acid . |
| 6 | Separation | The scavenger adduct (secondary amine) protonates and moves to the aqueous layer. |
Why Ethanolamine?
Ethanolamine (
Method B: Solid-Supported Scavenging
Best For: High-throughput chemistry, library generation, or acid-sensitive products where aqueous workup is undesirable.[1] Reagent: Polymer-supported amine (e.g., Trisamine resin or Diamine functionalized silica).[1]
The Protocol[1][3]
-
Calculate Loading: Check the manufacturer's loading capacity (typically 1.0–3.0 mmol/g). Use 3 equivalents relative to the excess bromide.
-
Incubation: Add resin to the reaction mixture. Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Result: The ethyl bromoacetate remains covalently bound to the polymer beads. The filtrate contains your purified product.
Figure 2: Workflow for solid-phase scavenging, eliminating the need for liquid-liquid extraction.[1]
Troubleshooting & FAQs
Q1: I used the Ethanolamine wash, but my product yield dropped. What happened?
Diagnosis: Your product might be an activated ester or an alkyl halide that also reacted with the ethanolamine. Solution: If your product is an electrophile, you cannot use amine scavengers.[1] Use Method D (Distillation) or flash chromatography. Note that Ethyl Bromoacetate boils at ~159°C; you will need high vacuum (<5 mmHg) to remove it at mild temperatures.
Q2: The rotavap smells like tear gas even after the column.
Diagnosis: Ethyl bromoacetate streaks on silica gel.[1] It often co-elutes with non-polar products or slowly leaches off the column. Fix:
-
Stain Check: Use KMnO4 stain.[1] Ethyl bromoacetate stains bright yellow/white on a purple background.
-
Scavenge First: Always perform the Method A workup before chromatography. Never rely on the column alone to remove lachrymators.
Q3: Can I just use basic hydrolysis (NaOH) to destroy it?
Technical Warning: Only if your product contains no ester, amide, or base-labile protecting groups .[1] Ethyl bromoacetate hydrolyzes to bromoacetate (
Q4: How do I clean the glassware to stop the crying?
Protocol: Do not just rinse with water.[1] Rinse all flasks with a solution of 10% Ammonium Hydroxide in methanol or ethanol. This chemically converts the lachrymator into glycine derivatives (harmless) before the glassware goes to the washing station.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] Retrieved from [Link]
-
Organic Syntheses. Ethyl Bromoacetate Preparation and Properties. Org.[1][3][4][5] Synth. 1928, 8, 38; Coll.[1] Vol. 1, p.263.[1] (Describes reactivity and handling).
- Biotage / Sopachem.Solid-Supported Reagents and Scavengers Application Note. (General protocols for PS-Trisamine usage in removing alkyl halides).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of N-(2-ethoxy-2-oxoethyl)alanine Ethyl Ester
For researchers and professionals in drug development and metabolomics, the unambiguous identification of small molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester, a derivatized amino acid, offering a framework for its identification and differentiation from structurally related molecules.
The Analyte: N-(2-ethoxy-2-oxoethyl)alanine Ethyl Ester
Amino acids, the building blocks of proteins, are inherently polar and non-volatile, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization is therefore a critical step, converting the polar functional groups into more volatile and thermally stable moieties.[1] N-(2-ethoxy-2-oxoethyl)alanine ethyl ester (Molecular Formula: C9H17NO4, Molecular Weight: 203.24 g/mol ) is an example of such a derivatized amino acid, where both the amino and carboxylic acid groups of alanine are modified. Understanding its behavior in the mass spectrometer is key to its detection and quantification in complex matrices.
Deciphering the Fragmentation: A Mechanistic Approach
Under electron ionization (EI) at a standard 70 eV, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•). This high-energy ionization results in extensive fragmentation, which, while complex, provides a unique fingerprint for structural elucidation.[3] The fragmentation of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester is predicted to be directed by the nitrogen atom and the two ester functional groups.
The initial ionization event is most likely to occur at the nitrogen atom, which has a lone pair of electrons with a lower ionization energy compared to the electrons in C-C, C-H, or C=O bonds.[3] The resulting molecular ion is then prone to fragmentation through several key pathways, primarily involving alpha-cleavage.
Proposed Fragmentation Pathways
The major fragmentation pathways for N-(2-ethoxy-2-oxoethyl)alanine ethyl ester are initiated by cleavage of the bonds alpha to the nitrogen atom.
Caption: Proposed major fragmentation pathways of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester under electron ionization.
A detailed breakdown of the expected key fragments is presented in the table below:
| m/z | Proposed Fragment Structure | Formation Pathway | Significance |
| 203 | [C9H17NO4]+• | Molecular Ion (M+•) | Confirms the molecular weight of the analyte. May be of low abundance or absent. |
| 158 | [M - •OC2H5]+ | Loss of an ethoxy radical from one of the ester groups. | A common fragmentation for ethyl esters. |
| 130 | [M - •COOC2H5]+ | Alpha-cleavage at the nitrogen, with loss of the ethyl carboxylate radical from the alanine moiety. | A highly indicative fragment for the N-substituted alanine ester structure. |
| 117 | [CH3CHCOOC2H5]+ | Cleavage of the N-C bond of the alanine backbone. | Corresponds to the alanine ethyl ester cation. The mass spectrum of L-alanine ethyl ester shows a prominent peak at this m/z.[4] |
| 102 | [M - •CH(CH3)COOC2H5]+ | Alpha-cleavage at the nitrogen, with loss of the alanine ethyl ester radical side chain. | A key fragment indicating the presence of the N-CH2COOC2H5 moiety. |
| 88 | [CH2COOC2H5]+ | Cleavage of the N-C bond of the glycine backbone. | Corresponds to the glycine ethyl ester cation. The mass spectrum of glycine ethyl ester shows a significant peak at this m/z.[5] |
| 73 | [•COOC2H5] | Ethyl carboxylate radical | While a radical and not directly detected, its loss from the molecular ion is a key fragmentation step. |
Comparative Analysis: N-(2-ethoxy-2-oxoethyl)alanine Ethyl Ester vs. N-acetyl-alanine Ethyl Ester
To highlight the unique spectral features of our target analyte, a comparison with a structurally similar compound, N-acetyl-alanine ethyl ester, is instructive.
| Analyte | Key Differentiating Fragments | Rationale |
| N-(2-ethoxy-2-oxoethyl)alanine ethyl ester | m/z 130, m/z 102, m/z 88 | The fragment at m/z 130 arises from the loss of the ethyl carboxylate group from the alanine side. The ion at m/z 102 is unique to the N-ethoxy-2-oxoethyl substitution. The presence of a fragment at m/z 88 is indicative of the glycine ethyl ester moiety. |
| N-acetyl-alanine ethyl ester | m/z 116 ([M-COCH3]+), m/z 88 ([M-COOC2H5]+) | The loss of an acetyl group (43 Da) would be a prominent feature. The fragment at m/z 88 would result from the loss of the ethyl carboxylate group. |
This comparison demonstrates that the fragmentation pattern provides distinct markers for the specific N-substituent on the alanine backbone, enabling unambiguous identification.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation (for a standard solution)
-
Prepare a stock solution of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester in a suitable solvent such as ethyl acetate or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations (e.g., 1-100 µg/mL).
-
If analyzing a complex biological matrix, a validated extraction and derivatization procedure would be necessary. For many amino acid analyses, a two-step derivatization is common, for instance, using an alcohol in acidic conditions to form the ester, followed by acylation of the amino group.[2]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.
-
Injection: 1 µL splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Caption: A typical experimental workflow for the GC-MS analysis of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester.
Conclusion
The GC-MS fragmentation pattern of N-(2-ethoxy-2-oxoethyl)alanine ethyl ester, while not directly available in spectral libraries, can be reliably predicted based on fundamental principles of mass spectrometry and comparison with structurally related compounds. The key diagnostic fragments arise from alpha-cleavages around the central nitrogen atom, providing a unique fingerprint for this derivatized amino acid. By understanding these fragmentation pathways and employing a robust analytical method, researchers can confidently identify and differentiate this compound from other components in complex mixtures. This guide provides the foundational knowledge for developing and validating such methods in a research or drug development setting.
References
-
Tsopelas, F., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1713. [Link]
-
MtoZ Biolabs. GC-MS Amino Acid Analysis. [Link]
-
Han, J., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 12(1), 69. [Link]
-
Springer Nature Experiments. (2012). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. [Link]
-
NIST. Glycylglycine ethyl ester. In NIST Chemistry WebBook. [Link]
-
PubChem. Glycine, N,N-diethyl-, ethyl ester. [Link]
- AIP Publishing. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
-
OSTI.gov. (2024). Structural rearrangements and fragmentation pathways induced by a low-energy electron attachment to ethyl acetate. [Link]
-
PubChem. N-Ethylglycine. [Link]
-
PubChem. Glycine ethyl ester. [Link]
-
NIST. Glycine, N-acetyl-, ethyl ester. In NIST Chemistry WebBook. [Link]
-
SpectraBase. L-Alanine ethyl ester. [Link]
- Wiley-VCH. (2012). Mass Spectrometry of Amino Acids and Proteins.
-
bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. [Link]
- Royal Society of Chemistry. (2018).
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- NIH. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1385-1393.
- ACS Publications. (1962). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids 1. Journal of the American Chemical Society, 84(6), 966-971.
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]
-
LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
- Whitman College.
Sources
A Comparative Analysis of the Refractive Index and Density of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate and Structurally Related Esters
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the key physical properties—refractive index and density—of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate and a selection of structurally analogous esters. Due to the limited availability of experimental data for the primary compound, this guide leverages data from similar molecules to provide a valuable reference for researchers working with related chemical entities. Understanding these fundamental physical properties is crucial for a variety of applications, from ensuring the purity of a substance to its formulation and quality control in drug development and other chemical synthesis processes.
Introduction to Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is a diester with a secondary amine linkage. Its molecular structure suggests its potential use as a building block in organic synthesis, potentially in the development of novel pharmaceutical compounds or specialty chemicals. The refractive index and density are critical physical constants that provide insights into the purity and composition of a sample. The refractive index, a measure of how light propagates through a substance, is highly sensitive to changes in composition, while density, the mass per unit volume, is a fundamental characteristic of a material at a given temperature.
Comparative Data of Structurally Similar Esters
In the absence of experimentally determined values for Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate, this section presents the refractive index and density of several structurally related esters. These compounds share functional groups such as ethyl esters, and some contain either alkoxy or amino moieties, providing a useful comparative framework. All data is presented at standard conditions (20°C and 1 atm) unless otherwise specified.
| Compound Name | Molecular Formula | Refractive Index (n20/D) | Density (g/cm³ at 20°C) |
| Ethyl 2-ethoxypropanoate | C₇H₁₄O₃ | 1.406 | 0.947[1] |
| Ethyl 3-ethoxypropanoate | C₇H₁₄O₃ | 1.406 - 1.408[2] | 0.950[2] |
| Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | 1.5646 | 1.1174[3] |
| Diethyl (Boc-amino)malonate | C₁₂H₂₁NO₆ | 1.438 | 1.079 (at 25°C)[4] |
| 2-(Ethylamino)ethanol | C₄H₁₁NO | 1.441 | 0.914 (at 25°C) |
| Ethyl Propionate | C₅H₁₀O₂ | 1.384 | 0.888 (at 25°C) |
Experimental Protocols for the Determination of Refractive Index and Density
To ensure the generation of reliable and reproducible data, standardized methods for measuring refractive index and density are essential. The following protocols are based on established ASTM standards and common laboratory practices.
Measurement of Refractive Index
The refractive index of a liquid is typically measured using a refractometer. The Abbe refractometer is a common instrument for this purpose. The standard test method is outlined in ASTM D1218.[5][6][7][8]
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for Refractive Index Measurement.
Step-by-Step Protocol:
-
Instrument Calibration: Begin by calibrating the refractometer using a certified reference standard with a known refractive index at the measurement temperature (e.g., 20°C). This ensures the accuracy of the subsequent measurements.
-
Sample Preparation: Ensure the liquid sample is free of any suspended particles, bubbles, or water. If necessary, filter or degas the sample. The temperature of the sample should be controlled and monitored, as the refractive index is temperature-dependent.
-
Sample Application: Open the prism of the refractometer and place a few drops of the liquid sample onto the surface of the lower prism.
-
Measurement: Close the prism and allow a few minutes for the sample to reach thermal equilibrium with the instrument. Adjust the light source and the focus to obtain a sharp, clear boundary line in the eyepiece. Align this boundary with the crosshairs of the eyepiece.
-
Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft cloth or lens paper moistened with a suitable solvent, such as ethanol or acetone, to prevent contamination of subsequent samples.
Measurement of Density
The density of a liquid can be determined using several methods, including a pycnometer, a hydrometer, or a digital density meter. The use of a digital density meter, as described in ASTM D4052, is a modern and highly accurate method.[9][10][11][12][13]
Experimental Workflow for Density Measurement using a Digital Density Meter
Caption: Workflow for Density Measurement.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions. This typically involves measuring the oscillation period of the empty, dry U-tube (air calibration) and then with a standard of known density, such as deionized water.
-
Sample Preparation: The liquid sample must be homogeneous and free from any air bubbles, which can significantly affect the accuracy of the measurement. Ensure the sample is at the desired measurement temperature.
-
Sample Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe or an automated sampler. Ensure that the tube is completely filled without any air bubbles.
-
Measurement: The instrument measures the period of oscillation of the U-tube filled with the sample. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density.
-
Data Recording: Record the density value and the measurement temperature.
-
Cleaning: After each measurement, thoroughly clean the U-tube with appropriate solvents to remove all traces of the sample. Finally, dry the tube with a stream of clean, dry air.
Conclusion
References
-
ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021,
-
ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022,
-
Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids, ANSI Webstore, [Link]
-
ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, [Link]
-
ASTM D4052, Eralytics, [Link]
-
ASTM D1218 Testing, Applied Technical Services, [Link]
-
ASTM D4052 | ASTM Vapor Pressure of Petroleum Products, Koehler Instrument Company, [Link]
-
ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids US Lab, MaTestLab, [Link]
-
Ethyl-3-Ethoxy-Propionate, IMPAG, [Link]
-
ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, SPL, [Link]
-
ethyl 3-ethoxypropionate, 763-69-9, The Good Scents Company, [Link]
-
Cas 7737-40-8,ETHYL 2-ETHOXYPROPIONATE, LookChem, [Link]
-
PubChem Compound Summary for CID 8365, Ethyl 2-aminobenzoate, National Center for Biotechnology Information, [Link]
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A Senior Application Scientist's Guide to TLC Visualization of Secondary Amino Esters
For researchers and professionals in drug development, the accurate and efficient analysis of reaction progress and purity is paramount. Thin-Layer Chromatography (TLC) remains an indispensable tool for its simplicity and speed. However, the visualization of specific compound classes, such as secondary amino esters, which are common intermediates in pharmaceutical synthesis, requires a nuanced approach. This guide provides an in-depth comparison of various TLC visualization methods for secondary amino esters, moving beyond simple protocols to explain the underlying chemistry and rationale, empowering you to make informed decisions in your daily laboratory work.
The Challenge with Secondary Amino Esters
Secondary amino esters often lack a strong chromophore, rendering them invisible under UV light unless an aromatic moiety is present. Therefore, chemical staining is the primary method for their detection. The choice of stain is critical; a suboptimal choice can lead to faint spots, false negatives, or a lack of differentiation from other components in the reaction mixture. This guide will explore both general and specific staining methods, providing the technical insights necessary to select the best approach for your specific application.
General TLC Workflow
A successful TLC analysis hinges on a systematic workflow. The following diagram outlines the key stages, from sample application to visualization.
Caption: A generalized workflow for Thin-Layer Chromatography analysis.
Comparative Analysis of Visualization Methods
The following table provides a comparative overview of common and specialized staining methods for the visualization of secondary amino esters on TLC plates.
| Staining Method | Target Functionality | Typical Color for Secondary Amines | Sensitivity | Specificity | Key Considerations |
| Ninhydrin | Primary & Secondary Amines | Yellow to Orange | Moderate | Moderate | Less sensitive for secondary amines compared to primary amines. Color can be faint. |
| Potassium Permanganate | Oxidizable Groups | Yellow-Brown on Purple Background | High | Low | A general and destructive stain. Will react with a wide range of functional groups. |
| Iodine Vapor | General Organic Compounds | Brown | Low to Moderate | Low | Reversible and non-destructive, but often lacks sensitivity and spots can fade quickly. |
| Chloranil | Secondary Amines | Brown/Red/Orange | High | High | A specific and sensitive method for secondary amines. |
| Sodium Nitroprusside-Acetaldehyde | Secondary Aliphatic Amines | Blue to Violet | High | High | Highly specific for secondary aliphatic amines; primary and tertiary amines do not react. |
| t-Butyl Hypochlorite/Starch-Iodide | Primary, Secondary, & Tertiary Amines | Purple/Blue-Black | High | Low | A highly sensitive but non-specific method for amines. |
In-Depth Look at Key Visualization Methods
Ninhydrin: The Common, Yet Imperfect, Choice
Ninhydrin is arguably the most common stain for amino-containing compounds. While highly effective for primary amines, its reaction with secondary amines is less robust.
Mechanism of Action: The reaction of ninhydrin with a primary amine leads to the formation of a deep purple product known as Ruhemann's purple. With a secondary amine, the reaction pathway is altered. An initial condensation forms an unstable intermediate, which then gives rise to a yellow-orange colored iminium salt. This difference in the final product explains the color variation and lower sensitivity for secondary amines.[1]
Caption: Simplified reaction of ninhydrin with a secondary amine.
Experimental Protocol:
-
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[2]
-
Application: After developing and thoroughly drying the TLC plate, either dip it into the ninhydrin solution or spray the plate evenly with the reagent in a fume hood.
-
Development: Gently heat the plate with a heat gun or on a hot plate at approximately 110°C for 5-10 minutes until the yellow-orange spots appear.[3]
-
Analysis: The spots should be circled immediately as they may fade over time.
Expertise & Experience: The addition of acetic acid helps to facilitate the reaction. While heating is necessary for color development with secondary amines, overheating can char the plate and obscure the results. The faintness of the yellow spots can be problematic, especially with low concentrations of the analyte.
Potassium Permanganate: The Oxidative Workhorse
Potassium permanganate is a strong oxidizing agent and a highly sensitive, universal stain for organic compounds. It is not specific for amines, but its sensitivity makes it a useful screening tool.
Mechanism of Action: Potassium permanganate (KMnO₄) oxidizes a wide range of functional groups, including amines. In this redox reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[4][5]
Sources
Comparative Analysis of IR Spectral Signatures: Esters vs. Amines in Small Molecule Characterization
Executive Summary: The API Characterization Challenge
In pharmaceutical development, the rapid and unambiguous identification of functional groups is a daily necessity. While NMR and Mass Spectrometry provide structural resolution, Fourier Transform Infrared (FTIR) spectroscopy remains the workhorse for solid-state characterization, particularly for detecting polymorphs, salt forms, and monitoring reaction endpoints.
This guide compares the infrared absorption profiles of Esters and Amines —two ubiquitous moieties in Active Pharmaceutical Ingredients (APIs). Rather than a simple list of frequencies, we analyze the causality of these signals, their specific interfering "alternatives" (e.g., ketones, amides), and provide a self-validating workflow for their identification.
The Ester Profile: The "Rule of Three"[1]
Esters (
Characteristic Bands[2][3][4][5]
| Vibration Mode | Frequency ( | Intensity | Shape | Mechanistic Insight |
| C=O[1][2] Stretch | 1735 – 1750 (Saturated)1715 – 1730 (Conjugated) | Strong | Sharp | The carbonyl bond is stiff and polar. Conjugation (e.g., benzoates) delocalizes electrons, weakening the bond and lowering frequency. |
| C-O-C Stretch | 1000 – 1300 | Strong | Broad/Complex | Two coupled asymmetric vibrations involving C-C(=O)-O and O-C-C. Often appears as a doublet.[3] |
| Fermi Resonance | ~1720 & ~1750 (Doublet) | Variable | Split Peak | Expert Note: In some esters (e.g., lactones), the overtone of the C-H bending vibration couples with the C=O fundamental, splitting the carbonyl peak [2]. |
Distinguishing Alternatives (Interference)
The primary challenge is distinguishing esters from Ketones and Carboxylic Acids .
-
Vs. Ketones: Ketones possess the C=O stretch (~1715
) but lack the intense C-O-C stretching bands in the 1000–1300 region. If the fingerprint region is quiet, it’s likely a ketone. -
Vs. Carboxylic Acids: Acids show a C=O stretch but are easily identified by the massive, broad O-H stretch (3300–2500
) often described as a "hairy beard" or "tongue" that overlaps the C-H region [3].
The Amine Profile: The "Vampire Teeth"
Amines (
Characteristic Bands (Free Base)
| Vibration Mode | Frequency ( | Intensity | Shape | Mechanistic Insight |
| N-H Stretch | 3300 – 3500 | Medium | Sharp | Primary ( |
| N-H Scissoring | 1580 – 1650 | Medium | Broad | Bending vibration visible primarily in |
| C-N Stretch | 1000 – 1350 | Medium/Weak | Variable | Less diagnostic due to overlap in the fingerprint region. |
Distinguishing Alternatives (Interference)
-
Vs. Amides: Amides have N-H bands similar to amines but are distinguished by the presence of a strong Amide I (C=O) band at 1650–1690
[4]. -
Vs. Alcohols: Hydroxyl (O-H) bands appear in the same region (3200–3600
) but are significantly broader and more intense due to stronger hydrogen bonding compared to the sharper N-H bands [5].
The "Salt Shift" (Pharma Critical)
When an amine is converted to a salt (e.g.,
Experimental Protocol: Self-Validating Identification
Objective: To unambiguously identify Ester and Amine functionalities in a solid API sample using ATR-FTIR.
Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
Step-by-Step Workflow
-
Background Collection:
-
Clean ATR crystal with isopropanol.
-
Collect air background (32 scans,
resolution).
-
-
Sample Deposition:
-
Place ~5 mg of solid API on the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
-
Data Acquisition:
-
Collect sample spectrum (32 scans).
-
Self-Correction: If peaks are "flat-topped" (absorbance > 1.5), reduce sample thickness or pressure to prevent detector saturation.
-
-
The
Exchange Validation (For Amines):-
Hypothesis: If the peak at 3300-3500
is N-H (or O-H), it is exchangeable. -
Action: Add a drop of
to the sample on the ATR crystal. Wait 2 minutes. -
Result: N-H bands will diminish/disappear and shift to lower frequency (N-D) due to the heavier mass of Deuterium. C-H bands will remain unchanged [6].
-
Visual Decision Logic
Diagram 1: Carbonyl Identification Workflow (Ester Focus)
Caption: Logical workflow for distinguishing esters from interfering carbonyl-containing species.
Diagram 2: Amine Identification Workflow
Caption: Decision tree for classifying amine types based on N-H stretching patterns.
References
-
Spectroscopy Online. (2020). The C=O[10][11][4][1][12][13] Bond, Part VI: Esters and the Rule of Three. Link
-
Chemistry LibreTexts. (2023). Combination Bands, Overtones and Fermi Resonances.[14] Link
-
UCLA Chemistry. Table of IR Absorptions. Link
-
Specac Ltd. Interpreting Infrared Spectra. Link
-
Michigan State University. Infrared Spectroscopy: Hydroxyl and Amino Groups. Link
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- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
